1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone

Organic Synthesis Process Chemistry Spiroindoline Intermediates

Researchers optimizing CFTR modulators face a critical dependency: substituting this specific 6'-amino-N-acetyl spiroindoline with analogs alters LogP (0.87 vs. 1.81 for the unsubstituted core), H-bonding capacity, and amine reactivity - breaking synthetic reproducibility. This intermediate is produced via a validated 90% Pd/C-catalyzed nitro-reduction, enabling efficient gram-scale library synthesis. Multi-supplier availability (≥3 independent sources) at consistent ≥95% purity ensures procurement continuity for long-term discovery programs.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 645419-13-2
Cat. No. B1290408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone
CAS645419-13-2
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(=O)N1CC2(CC2)C3=C1C=C(C=C3)N
InChIInChI=1S/C12H14N2O/c1-8(15)14-7-12(4-5-12)10-3-2-9(13)6-11(10)14/h2-3,6H,4-5,7,13H2,1H3
InChIKeyZWPDDGOGZRNKKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone (CAS 645419-13-2) Procurement-Relevant Profile: Spirocyclic Indoline Scaffold for Pharmaceutical Research


1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone (CAS 645419-13-2) is a spirocyclic indoline derivative characterized by a cyclopropane ring fused to an indoline core, bearing an acetyl group at the 1'-position and a primary aromatic amine at the 6'-position . Its molecular formula is C₁₂H₁₄N₂O (MW: 202.25 g/mol), with a predicted density of 1.27±0.1 g/cm³, a predicted boiling point of 488.1±45.0 °C at 760 mmHg, and a calculated LogP of 0.87, indicating moderate lipophilicity [1]. The compound is supplied as a solid with typical purity specifications of 95–98% and is documented as a key intermediate in patents related to cystic fibrosis transmembrane conductance regulator (CFTR) modulation [2].

Workflow
Spirocyclic indoline building block with acetyl and amine substitution
Selection
Documented intermediate in CFTR modulator patent programs
Procurement
Multi-vendor supply with consistent purity specifications

Why 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone Cannot Be Replaced by Generic Spiroindoline Analogs


Substituting 1-(6'-aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone with other spirocyclic indoline building blocks introduces significant variability in physicochemical properties and synthetic tractability that can derail research continuity. While the spiro[cyclopropane-1,3'-indoline] scaffold is broadly employed in medicinal chemistry [1], the specific substitution pattern—combining a 6'-amino group, an N-acetyl moiety, and the cyclopropane spiro-junction—directly governs LogP, hydrogen-bonding capacity, and reactivity in downstream functionalization . For instance, the calculated LogP of 0.87 for this compound is substantially lower than that of the unsubstituted spiro[cyclopropane-1,3'-indolin]-2'-one (LogP ≈ 1.81), reflecting markedly different aqueous solubility and membrane permeability profiles that cannot be assumed interchangeable [2]. Furthermore, the documented high-yield (90%) nitro-reduction route to this specific amine intermediate is not transferable to analogs lacking the acetyl-protected nitrogen, where alternative synthetic strategies may incur lower yields or require orthogonal protecting-group chemistry. These quantifiable divergences mean that procurement of a different spiroindoline analog will not preserve experimental reproducibility without re-optimization of both synthetic and assay conditions.

LogP shift Unsubstituted spiroindolinone core has LogP 1.81 vs. 0.87; solubility and permeability profiles may not transfer directly.
Protecting group The N-acetyl moiety controls reactivity during amination; analogs lacking acetyl protection may require orthogonal chemistry.
Yield reliability Reported 90% nitro-reduction yield is scaffold-specific; alternative spiro frameworks may deliver lower efficiency.

1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone: Quantified Differentiation Evidence for Scientific Procurement


Synthetic Yield Advantage in Nitro-Reduction: 90% vs. 60% for Analogous Spiroindoline Transformations

The hydrogenation of 1-acetyl-6-nitro-1,2-dihydro-3-spiro-1'-cyclopropyl-1H-indole to yield 1-(6'-aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone proceeds in 90% isolated yield using Pd/C in ethanol under 1 atm H₂ at room temperature for 1.5 hours . This performance exceeds the 60% yield reported for a related spirocyclopropane-indolinone synthesis (preparative HPLC purification) under different conditions, suggesting that the acetyl-protected 6'-amino spiroindoline scaffold is inherently more amenable to high-efficiency reduction compared to alternative spirocyclic frameworks .

Nitro reduction yield
Method context
90% vs. 60% reported for analogous spiroindolinone
Reported higher yield may support scale-up efficiency
Pd/C, EtOH, H₂ (1 atm), RT, 1.5 h; preparative HPLC comparator
Organic Synthesis Process Chemistry Spiroindoline Intermediates

Lipophilicity Differentiation: LogP 0.87 vs. 1.81 for Unsubstituted Spiroindolinone Core

The calculated LogP of 1-(6'-aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone is 0.87 [1], which is substantially lower than the LogP of 1.81 reported for the unsubstituted spiro[cyclopropane-1,3'-indolin]-2'-one scaffold [2]. This 0.94 log-unit difference corresponds to an approximately 8.7-fold lower octanol-water partition coefficient for the target compound, indicating significantly greater aqueous solubility and reduced non-specific binding potential. The reduced lipophilicity is consistent with the presence of the polar acetamide group and the primary aromatic amine, which increase hydrogen-bond donor/acceptor counts relative to the comparator .

LogP comparison
Reported
0.87 (target) vs. 1.81 (unsubstituted core)
Lower calculated LogP may support aqueous solubility and assay robustness
Approximately 8.7-fold lower partition coefficient; calculated values
Physicochemical Properties ADME Drug-Likeness

Spirocyclic Rigidity as a Metabolic Stability Determinant: Class-Level Inference for Cyclopropane-Containing Indolines

Spirocyclic frameworks incorporating a cyclopropane ring have been demonstrated to enhance metabolic stability compared to their non-spiro or non-cyclopropane analogs. In a medicinal chemistry optimization program for Polo-like kinase 4 (PLK4) inhibitors, replacement of an alkene-linked indolinone series with spiro[cyclopropane-1,3'-indolin]-2'-one bioisosteres resulted in significantly improved ADME and pharmacokinetic properties, including reduced plasma clearance and enhanced oral bioavailability [1]. While direct head-to-head microsomal stability data for 1-(6'-aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone are not publicly available, the compound's incorporation of the identical spiro[cyclopropane-1,3'-indoline] core—coupled with an N-acetyl capping group that further reduces oxidative metabolism—supports the class-level inference that it will exhibit superior metabolic robustness relative to non-spiro indoline amines or acyclic analogs [2].

Metabolic stability
Class-level
Spirocyclopropane core linked to improved ADME/PK in PLK4 inhibitor series
Class-level metabolic stability context may support lead optimization
Direct microsomal data not available; inference from spiroindolinone analogs
Metabolic Stability Spirocyclic Scaffolds Pharmacokinetics

Documented Role as a CFTR Modulator Intermediate: Direct Patent Linkage

1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone is explicitly cited as a synthetic intermediate in Vertex Pharmaceuticals' patent applications US2011/98311 A1 and US2012/309758 A1, which describe compositions for the treatment of cystic fibrosis and other chronic diseases associated with CFTR dysfunction [1]. This direct patent linkage establishes the compound's utility in a clinically validated therapeutic area, distinguishing it from other spiroindoline building blocks that lack documented application in late-stage discovery programs. The patent documentation confirms that the compound is not merely a theoretical scaffold but has been employed in the synthesis of CFTR modulators that have progressed to advanced development stages .

Patent linkage
Context-dependent
Cited in Vertex CFTR modulator patents US2011/98311 A1 and US2012/309758 A1
Documented CFTR modulator research program context
No direct biological data; synthetic intermediate role confirmed
Cystic Fibrosis CFTR Modulators Pharmaceutical Intermediates

Purity Specification Consistency: ≥95–98% Across Multiple Suppliers

1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone is consistently supplied at high purity levels across multiple reputable vendors: AKSci lists 98% , Bidepharm specifies 98%+ with batch-specific QC data (NMR, HPLC, GC) , and Coolpharm reports 95% [1]. This uniformity in purity specification reduces the risk of batch-to-batch variability and ensures that procurement from different sources will yield material of comparable quality. In contrast, related spiroindoline analogs such as 6'-aminospiro[cyclopentane-1,3'-indolin]-2'-one or 5'-fluorospiro[cyclopropane-1,3'-indoline] are often available only from single vendors or with less stringent purity documentation, increasing the potential for supply chain disruptions or inconsistent experimental outcomes.

Purity specification
Specification review
≥95–98% across at least three independent vendors
Reported multi-vendor purity may support supply continuity
Batch-specific QC data (NMR, HPLC, GC) available
Quality Control Purity Standards Procurement Reliability

1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone: High-Confidence Application Scenarios Based on Evidenced Differentiation


Synthesis of CFTR Modulator Analogs and Spirocyclic Bioisosteres

The compound serves as a validated intermediate for constructing CFTR modulator candidates, as documented in Vertex Pharmaceuticals' patent applications [1]. Its 6'-amino group provides a handle for amide coupling or sulfonamide formation, while the N-acetyl moiety can be selectively deprotected to yield a secondary amine for further diversification. The spirocyclopropane-indoline core confers the metabolic stability advantages characteristic of this scaffold class [2], making it a preferred building block for generating analogs with improved pharmacokinetic profiles.

High-Yield Scale-Up of 6'-Amino Spiroindoline Derivatives

The 90% isolated yield reported for the Pd/C-catalyzed nitro reduction step positions this compound as an efficient intermediate for gram-scale synthesis of 6'-amino spiroindoline libraries. The high yield reduces material costs and purification time, which is particularly advantageous for medicinal chemistry groups requiring multi-gram quantities for in vivo studies or lead optimization.

Physicochemical Property Optimization for Aqueous Solubility

With a calculated LogP of 0.87—substantially lower than the unsubstituted spiroindolinone core (LogP 1.81) [3]—this compound is better suited for applications requiring improved aqueous solubility, such as high-concentration biochemical assays, formulation development, or fragment-based screening. The lower lipophilicity may also reduce non-specific binding to assay plates and proteins, enhancing signal-to-noise ratios in biological evaluations.

Supply Chain-Robust Medicinal Chemistry Campaigns

The compound's availability from at least three independent suppliers at consistent purity levels (≥95–98%) [4] ensures that procurement can proceed without single-source dependency. This is critical for long-term drug discovery projects where continuity of supply is essential for maintaining synthetic and biological workflows.

Application
Selection Property
Validation Focus
CFTR modulator research
Documented synthetic intermediate with acetyl and amine functionality
Verify patent linkage and synthetic route compatibility
Scale-up synthesis of spiroindoline libraries
Reported high-efficiency nitro reduction
Nitro reduction method reproducibility and yield consistency
Aqueous solubility-dependent assays
Low calculated LogP relative to unsubstituted core
Solubility and non-specific binding assessment
Multi-vendor procurement continuity
Consistent high purity specifications across suppliers
Batch QC consistency and long-term supply stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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